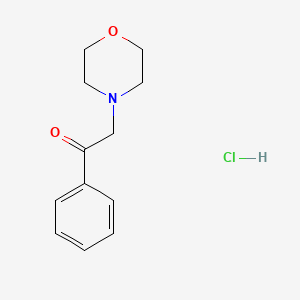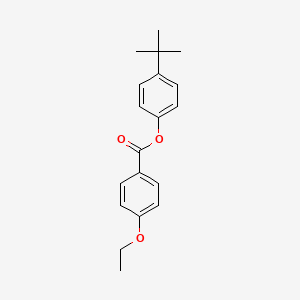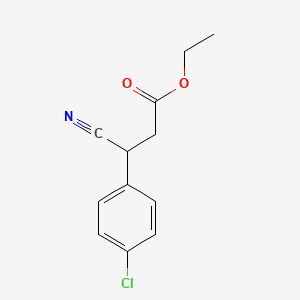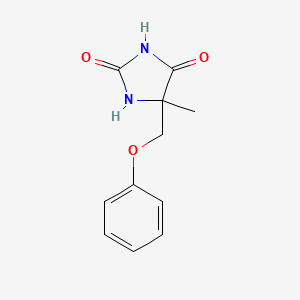
3,18-Dioxa-6,9,12,15-tetrathiaicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,18-Dioxa-6,9,12,15-tétrathiaiicosane est un composé organique de formule moléculaire C14H30O2S4. Il est caractérisé par la présence de plusieurs atomes de soufre et d'oxygène dans sa structure, ce qui contribue à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3,18-Dioxa-6,9,12,15-tétrathiaiicosane implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à faire réagir des diols avec des thiols dans des conditions contrôlées pour former le composé souhaité. Les conditions réactionnelles nécessitent souvent la présence d'un catalyseur, tel qu'un acide de Lewis, pour faciliter la formation des liaisons soufre-oxygène.
Méthodes de production industrielle
La production industrielle du 3,18-Dioxa-6,9,12,15-tétrathiaiicosane peut impliquer une synthèse à grande échelle utilisant des méthodes similaires à celles utilisées en laboratoire, mais optimisées pour des rendements et une efficacité plus élevés. Cela comprend l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,18-Dioxa-6,9,12,15-tétrathiaiicosane peut subir diverses réactions chimiques, notamment :
Oxydation : Les atomes de soufre du composé peuvent être oxydés pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir les sulfoxydes ou les sulfones en thiols.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les atomes de soufre sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et l'acide m-chloroperoxybenzoïque (m-CPBA).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des nucléophiles comme les halogénures ou les amines peuvent être utilisés dans des conditions basiques pour faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du 3,18-Dioxa-6,9,12,15-tétrathiaiicosane peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut régénérer les groupes thiol d'origine.
Applications De Recherche Scientifique
Le 3,18-Dioxa-6,9,12,15-tétrathiaiicosane a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : La structure unique du composé lui permet d'interagir avec des molécules biologiques, ce qui le rend utile dans les études des mécanismes enzymatiques et des interactions protéiques.
Médecine : La recherche se poursuit sur son utilisation potentielle comme agent thérapeutique, en particulier pour cibler les maladies qui impliquent des biomolécules contenant du soufre.
Industrie : Il est utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles qu'une conductivité ou une stabilité améliorées.
Mécanisme d'action
Le mécanisme par lequel le 3,18-Dioxa-6,9,12,15-tétrathiaiicosane exerce ses effets implique sa capacité à former des complexes stables avec diverses cibles moléculaires. Les atomes de soufre et d'oxygène du composé peuvent interagir avec les ions métalliques, les protéines et d'autres biomolécules, influençant leur fonction et leur activité. Ces interactions peuvent moduler les voies biochimiques et les processus cellulaires, faisant du composé un outil précieux dans la recherche.
Mécanisme D'action
The mechanism by which 3,18-Dioxa-6,9,12,15-tetrathiaicosane exerts its effects involves its ability to form stable complexes with various molecular targets. The sulfur and oxygen atoms in the compound can interact with metal ions, proteins, and other biomolecules, influencing their function and activity. These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
Composés similaires
3,6,9,12-Tétraoxa-15,18-dithiaicosane : Ce composé a une structure similaire mais avec moins d'atomes de soufre.
3,6,9,12,15-Pentaoxaicosane : Contient plus d'atomes d'oxygène et pas d'atomes de soufre.
3,18-Dioxa-6,9,12,15-tétrathiahéxacosane : Un analogue à chaîne plus longue avec des groupes fonctionnels similaires.
Unicité
Le 3,18-Dioxa-6,9,12,15-tétrathiaiicosane est unique en raison de son arrangement spécifique d'atomes de soufre et d'oxygène, qui confère des propriétés chimiques et une réactivité distinctes. Cela le rend particulièrement utile dans les applications où ces propriétés sont avantageuses, comme dans la synthèse de composés contenant du soufre ou dans les études de la biochimie du soufre.
Propriétés
Numéro CAS |
401940-25-8 |
|---|---|
Formule moléculaire |
C14H30O2S4 |
Poids moléculaire |
358.7 g/mol |
Nom IUPAC |
1-ethoxy-2-[2-[2-[2-(2-ethoxyethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]ethane |
InChI |
InChI=1S/C14H30O2S4/c1-3-15-5-7-17-9-11-19-13-14-20-12-10-18-8-6-16-4-2/h3-14H2,1-2H3 |
Clé InChI |
ADIDAURWIVHDMA-UHFFFAOYSA-N |
SMILES canonique |
CCOCCSCCSCCSCCSCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006352.png)





![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12006399.png)
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12006405.png)
![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)




![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)
